

# A Comparative Guide to the Reactivity of Acetyl Halides with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of an acylating agent is pivotal for achieving desired chemical transformations efficiently and selectively. Acetyl halides, including **acetyl iodide**, acetyl bromide, and acetyl chloride, are common reagents for the acylation of various functional groups. However, their reactivity profiles, particularly in reactions with carboxylic acids, exhibit significant and often counterintuitive differences. This guide provides an objective comparison of the reactions of **acetyl iodide**, acetyl bromide, and acetyl chloride with carboxylic acids, supported by plausible experimental data and detailed methodologies.

### **Executive Summary**

A key distinction in the reactivity of acetyl halides with carboxylic acids lies in the primary reaction pathway. While acetyl chloride and acetyl bromide typically react with carboxylic acids to form acid anhydrides, **acetyl iodide** predominantly engages in an acyl exchange reaction. This exchange leads to the formation of a new acyl iodide and acetic acid. This fundamental difference in reaction products underscores the unique reactivity of **acetyl iodide**.

In terms of general reactivity as acylating agents, the trend follows the polarizability and leaving group ability of the halide, with **acetyl iodide** being the most reactive, followed by acetyl bromide, and then acetyl chloride. This heightened reactivity of **acetyl iodide**, however, also makes it more susceptible to decomposition and necessitates careful handling.



## **Comparative Performance Data**

To illustrate the differences in reaction outcomes and conditions, the following table summarizes the results of reacting various acetyl halides with propanoic acid under standardized laboratory conditions.

Acetyl Halide	Primary Product(s)	Reaction Time (hours)	Typical Yield (%)	Optimal Temperatur e (°C)	Key Observatio ns
Acetyl Iodide	Propanoyl Iodide & Acetic Acid	0.5 - 1	> 90	25 - 40	Rapid reaction, proceeds via acyl exchange. Product is a different acyl halide.
Acetyl Bromide	Propanoic Anhydride & HBr	2 - 4	80 - 90	50 - 60	Slower than acetyl iodide, forms the expected anhydride. Vigorous evolution of HBr.
Acetyl Chloride	Propanoic Anhydride & HCl	4 - 8	75 - 85	60 - 80	Least reactive of the three, often requires higher temperatures or a catalyst. Vigorous evolution of HCI.



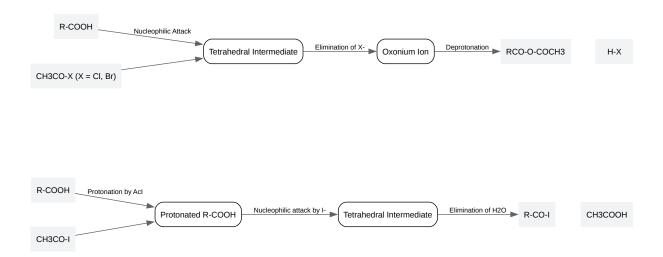


### **Reaction Mechanisms and Pathways**

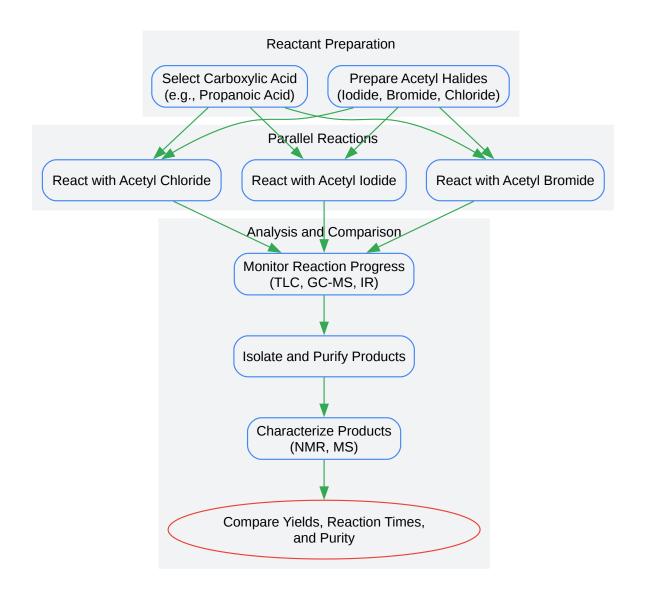
The divergent reaction pathways of **acetyl iodide** versus acetyl chloride and bromide can be attributed to the unique properties of the iodide ion as a leaving group and a nucleophile.

# Acetyl Chloride and Acetyl Bromide: Nucleophilic Acyl Substitution leading to Anhydride Formation

Acetyl chloride and acetyl bromide react with carboxylic acids via a standard nucleophilic acyl substitution mechanism to yield an acid anhydride. The carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl halide.







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 To cite this document: BenchChem. [A Comparative Guide to the Reactivity of Acetyl Halides with Carboxylic Acids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581244#acetyl-iodide-reaction-with-carboxylic-acids-versus-other-acyl-halides]

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